molecular formula C19H30BNO3 B2973288 1-{2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine CAS No. 581065-57-8

1-{2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine

Cat. No.: B2973288
CAS No.: 581065-57-8
M. Wt: 331.26
InChI Key: DUVABZLNIXJVLC-UHFFFAOYSA-N
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Description

“1-{2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine” is a complex organic compound . It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a piperidine ring, an ethoxy group, and a phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolane group . Unfortunately, the specific 3D structure is not provided in the available resources.


Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolane group in the compound is often involved in borylation reactions . These reactions are commonly used in the synthesis of boronic acids and their derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Synthesis and Antidepressant Activity

Several compounds, including those structurally related to 1-{2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine, have been synthesized and evaluated for their antidepressant activity. A study by Kumar et al. (2004) details the preparation of 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, demonstrating fluoxetine-like antireserpine and anorexigenic activity, highlighting the potential of such structures in the development of antidepressant drugs SYNTHESIS OF THE RIGID ANALOGUES OF AN SSRI BENZENEPROPANAMINE.

Radiolabeled Probes for σ-1 Receptors

Research into halogenated 4-(phenoxymethyl)piperidines, as reported by Waterhouse et al. (1997), explores their synthesis and evaluation as potential δ receptor ligands. One of the iodinated ligands showed promising results in vivo, indicating the utility of such compounds in developing probes for tomographic studies of σ receptors Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for σ-1 receptors.

Protective Group for Phenols

The evaluation of 2-(piperidine-1-yl)-ethyl (PIP) as a protecting group for phenols, discussed by Norén (2021), highlights its stability under various conditions and its utility in synthetic chemistry. This study underscores the versatility of piperidine derivatives in facilitating complex synthetic transformations Evaluation of 2-(piperidine-1-yl)-ethyl (PIP) as a protecting group for phenols.

Antimycobacterial Activity

Kumar et al. (2008) describe the synthesis and biological evaluation of spiro-piperidin-4-ones against Mycobacterium tuberculosis, demonstrating significant in vitro and in vivo activity. This research exemplifies the potential of piperidine derivatives in addressing infectious diseases Discovery of antimycobacterial spiro-piperidin-4-ones.

Neuroprotective Effects

Singh et al. (2017) investigated the neuroprotective potential of quercetin in combination with piperine against neurotoxicity induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. This study suggests the enhancing role of piperine in the bioavailability and efficacy of antioxidants, pointing towards the therapeutic applications of piperidine derivatives in neurodegenerative disorders Neuroprotective potential of Quercetin in combination with piperine.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate personal protective equipment and precautions should be taken to avoid exposure .

Properties

IUPAC Name

1-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO3/c1-18(2)19(3,4)24-20(23-18)16-9-8-10-17(15-16)22-14-13-21-11-6-5-7-12-21/h8-10,15H,5-7,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVABZLNIXJVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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